(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate
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Overview
Description
(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethylcarbamate moiety. The presence of the trifluoromethoxy group imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
Mechanism of Action
Target of Action
The primary target of (S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and it plays a crucial role in biological processes such as inflammation and blood pressure regulation .
Mode of Action
The compound interacts with its target, sEH, by inhibiting its activity . The inhibition occurs through the formation of additional hydrogen bonds in the active site of the enzyme . This interaction results in a decrease in the enzyme’s ability to metabolize its substrates, leading to an accumulation of epoxides and a decrease in the production of diols .
Biochemical Pathways
The inhibition of sEH affects the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in various physiological processes such as vasodilation, inflammation, and cell proliferation . By inhibiting sEH, the compound increases the levels of EETs, which can have various downstream effects depending on the tissue and the specific EETs involved .
Result of Action
The inhibition of sEH by this compound leads to an increase in the levels of EETs . This can result in various molecular and cellular effects, including vasodilation, reduced inflammation, and altered cell proliferation . The specific effects would depend on the tissue and the specific EETs involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable trifluoromethoxyphenyl derivative. One common method includes the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . This reaction proceeds through the formation of electron donor-acceptor complexes, followed by a single electron transfer reaction.
Industrial Production Methods
Industrial production of this compound can be achieved through scalable and environmentally friendly methods. For instance, a catalyst-free synthesis of N-substituted ureas in water has been developed, which avoids the use of organic solvents and harsh reaction conditions . This method involves the nucleophilic addition of amines to potassium isocyanate, providing high yields and chemical purity.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carbamate moiety.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield trifluoromethoxyphenyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and coatings.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethoxy)phenyl isocyanate: Used in the synthesis of bis-ureas and other derivatives.
Trifluoromethyl phenyl sulfone: Employed as a trifluoromethylating agent.
Trifluoromethoxy substituted anilines: Utilized in various synthetic applications.
Uniqueness
(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. Its trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO3/c1-9(18-12(19)21-13(2,3)4)10-5-7-11(8-6-10)20-14(15,16)17/h5-9H,1-4H3,(H,18,19)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXYDKSECKOTHS-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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